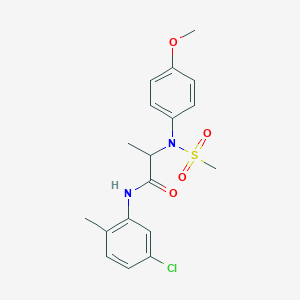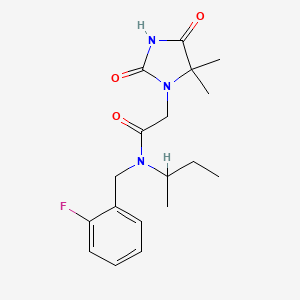![molecular formula C18H21NOS2 B3928060 2-(benzylthio)-N-[2-(phenylthio)ethyl]propanamide](/img/structure/B3928060.png)
2-(benzylthio)-N-[2-(phenylthio)ethyl]propanamide
説明
2-(benzylthio)-N-[2-(phenylthio)ethyl]propanamide, also known as BTEP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BTEP is a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), a protein that plays a crucial role in the regulation of synaptic transmission and plasticity in the brain. In
作用機序
2-(benzylthio)-N-[2-(phenylthio)ethyl]propanamide acts as a positive allosteric modulator of mGluR5, meaning that it enhances the receptor's response to glutamate, the primary neurotransmitter involved in synaptic transmission in the brain. Specifically, this compound binds to a site on mGluR5 that is distinct from the glutamate binding site, causing a conformational change in the receptor that increases its affinity for glutamate. This leads to increased activation of downstream signaling pathways, including the protein kinase C and extracellular signal-regulated kinase pathways, which are involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its modulation of mGluR5 activity. This compound has been shown to enhance synaptic plasticity and improve cognitive function in animal models of neurological disorders, as well as to reduce the development of tolerance to drugs of abuse. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by reducing inflammation and oxidative stress in the brain.
実験室実験の利点と制限
One advantage of using 2-(benzylthio)-N-[2-(phenylthio)ethyl]propanamide in lab experiments is its specificity for mGluR5. Unlike other compounds that modulate glutamate receptors, this compound does not affect other subtypes of mGluRs or ionotropic glutamate receptors, which could confound experimental results. However, one limitation of using this compound is its relatively low potency compared to other mGluR5 modulators, such as MPEP and CTEP. This means that higher concentrations of this compound may be required to achieve the desired effects, which could increase the risk of off-target effects.
将来の方向性
There are several future directions for research on 2-(benzylthio)-N-[2-(phenylthio)ethyl]propanamide and its potential applications in scientific research. One area of interest is the development of more potent and selective mGluR5 modulators, which could improve the efficacy and safety of these compounds in clinical settings. Another area of interest is the investigation of the role of mGluR5 in other neurological disorders, such as schizophrenia and epilepsy, and the potential therapeutic applications of mGluR5 modulators in these conditions. Finally, the development of new imaging techniques that can visualize mGluR5 activity in vivo could provide valuable insights into the function of this receptor in the brain and its role in neurological disorders.
科学的研究の応用
2-(benzylthio)-N-[2-(phenylthio)ethyl]propanamide has been widely used in scientific research as a tool to study the function of mGluR5 in the brain. mGluR5 has been implicated in a variety of neurological disorders, including anxiety, depression, addiction, and neurodegenerative diseases. This compound has been shown to enhance the activity of mGluR5, leading to increased synaptic plasticity and improved cognitive function in animal models of these disorders. This compound has also been used to investigate the role of mGluR5 in the development of tolerance to drugs of abuse, such as cocaine and alcohol.
特性
IUPAC Name |
2-benzylsulfanyl-N-(2-phenylsulfanylethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS2/c1-15(22-14-16-8-4-2-5-9-16)18(20)19-12-13-21-17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUSJUWWTPUXRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCSC1=CC=CC=C1)SCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide hydrochloride](/img/structure/B3927977.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3927978.png)
![3-chloro-4-methoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3927983.png)

![4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3927997.png)
![N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]-2-phenoxyacetamide](/img/structure/B3928009.png)
![3-fluoro-4-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide](/img/structure/B3928022.png)
![N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B3928037.png)
![3-(4-aminophenyl)-1-[4-(methylthio)phenyl]-2-propen-1-one](/img/structure/B3928041.png)

![1-(1-benzofuran-2-ylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B3928050.png)
![2-[(2,4-dichlorobenzyl)thio]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide](/img/structure/B3928065.png)
![1-ethyl-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-1H-pyrazole-4-carboxamide](/img/structure/B3928073.png)
